2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Description
2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a dimethylphenoxy group and a benzoxazinyl phenylacetamide moiety, which contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15-7-5-8-16(2)22(15)29-14-21(27)25-18-10-6-9-17(13-18)23-26-20-12-4-3-11-19(20)24(28)30-23/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQXWWSOPVDXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,6-dimethylphenoxy group, which is then coupled with a benzoxazinyl phenylacetamide intermediate. Key steps include:
Formation of 2,6-Dimethylphenoxy Intermediate: This can be achieved through the reaction of 2,6-dimethylphenol with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,6-dimethylphenyl halide, followed by nucleophilic substitution with a suitable nucleophile.
Synthesis of Benzoxazinyl Phenylacetamide: This involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazinone ring, followed by acylation to introduce the phenylacetamide group.
Coupling Reaction: The final step involves coupling the 2,6-dimethylphenoxy intermediate with the benzoxazinyl phenylacetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoxazinone moieties, depending on the nature of the nucleophile and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetamide: Lacks the benzoxazinyl phenyl group, resulting in different chemical properties and reactivity.
N-(3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)acetamide: Similar structure but without the dimethylphenoxy group, affecting its overall activity and applications.
Uniqueness
2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
